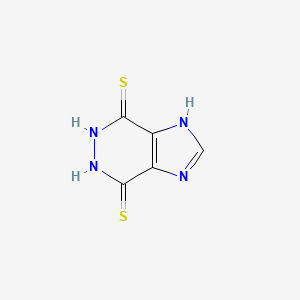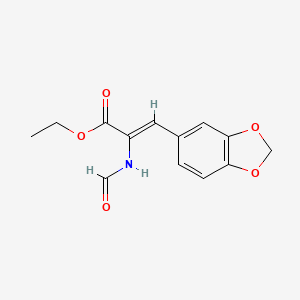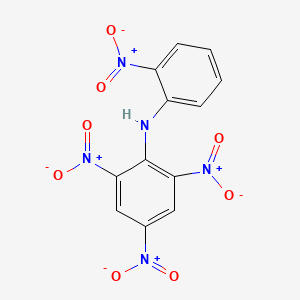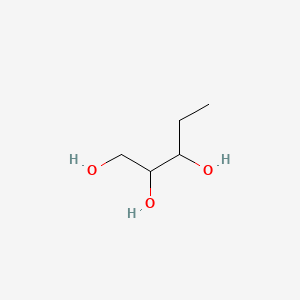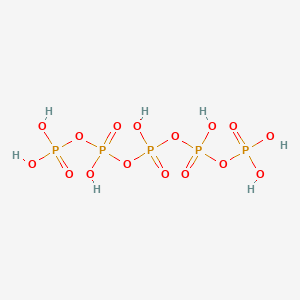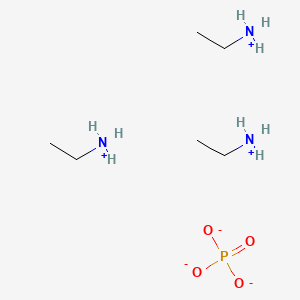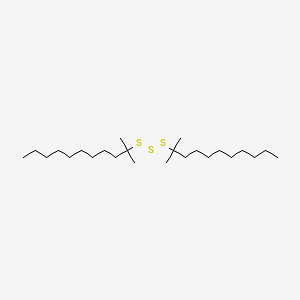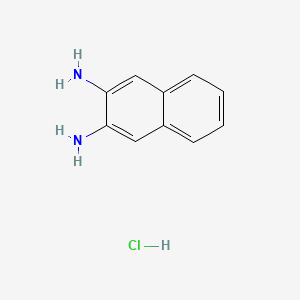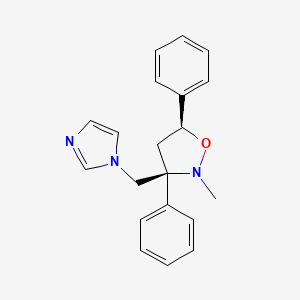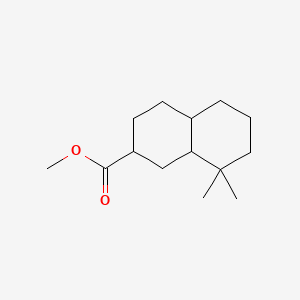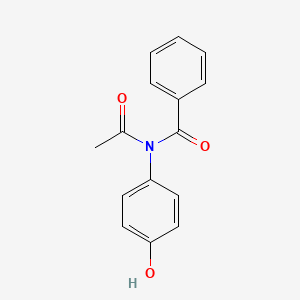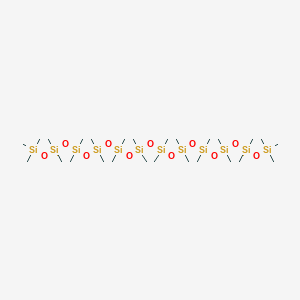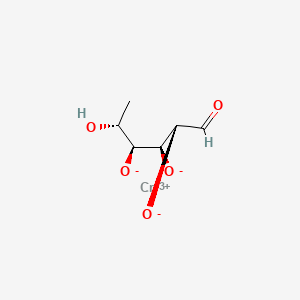
D-Galacturonan, chromium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galacturonan, chromium salt: is a compound derived from D-galacturonic acid, which is a major component of pectin Pectin is a naturally occurring polysaccharide found in the cell walls of plants D-Galacturonan is a polymer of D-galacturonic acid units, and when combined with chromium, it forms a chromium salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Extraction from Pectin: D-Galacturonan can be extracted from pectin through hydrolysis. Pectin is treated with acid or enzymes to break down the polysaccharide into its monomeric units, primarily D-galacturonic acid.
Formation of Chromium Salt: The extracted D-galacturonic acid is then reacted with a chromium salt, such as chromium chloride, under controlled conditions. The reaction typically involves dissolving D-galacturonic acid in water and adding chromium chloride solution. The mixture is stirred and heated to facilitate the formation of the chromium salt.
Industrial Production Methods:
Large-Scale Extraction: Industrial production of D-galacturonan involves large-scale extraction of pectin from plant sources such as citrus peels or sugar beet pulp. The extracted pectin is then hydrolyzed to obtain D-galacturonic acid.
Chromium Salt Formation: The D-galacturonic acid is reacted with chromium salts in large reactors. The reaction conditions, such as temperature, pH, and concentration, are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-Galacturonan, chromium salt can undergo oxidation reactions, where the chromium ion can change its oxidation state. This can lead to the formation of different chromium complexes.
Reduction: The compound can also undergo reduction reactions, where the chromium ion is reduced to a lower oxidation state.
Substitution: this compound can participate in substitution reactions, where the chromium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and hydrazine.
Substitution Reactions: These reactions often involve metal salts such as copper sulfate or zinc chloride.
Major Products:
Oxidation Products: Different chromium complexes with varying oxidation states.
Reduction Products: Chromium complexes with lower oxidation states.
Substitution Products: New metal complexes formed by replacing chromium with other metal ions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: D-Galacturonan, chromium salt is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Complex Formation: It is used in the study of metal-ligand complexes and their properties.
Biology:
Enzyme Studies: The compound is used to study the interaction of metal ions with enzymes and other biological molecules.
Cell Wall Studies: It is used in research related to plant cell wall structure and function.
Medicine:
Drug Delivery: this compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form complexes with various drugs.
Antimicrobial Properties: The compound is studied for its potential antimicrobial properties.
Industry:
Food Industry: It is used as a gelling agent and stabilizer in food products.
Textile Industry: The compound is used in textile processing for its ability to form complexes with dyes and other chemicals.
Wirkmechanismus
Molecular Targets and Pathways:
Metal-Ligand Interactions: The primary mechanism of action involves the interaction of the chromium ion with various ligands, including biological molecules and other metal ions.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites or interacting with essential metal cofactors.
Cell Wall Modification: In plants, D-galacturonan, chromium salt can modify the structure and properties of the cell wall by interacting with pectin and other polysaccharides.
Vergleich Mit ähnlichen Verbindungen
D-Galacturonic Acid: The monomeric unit of D-galacturonan, which can also form metal salts with various metal ions.
Polygalacturonic Acid: A polymer of D-galacturonic acid, similar to D-galacturonan but without the chromium ion.
Chromium Pectin Complexes: Complexes formed by the interaction of chromium ions with pectin or its derivatives.
Uniqueness:
Chromium Ion: The presence of the chromium ion in D-galacturonan, chromium salt imparts unique properties, such as enhanced catalytic activity and potential antimicrobial effects.
Polymeric Structure: The polymeric nature of D-galacturonan provides a scaffold for the formation of stable metal complexes, making it suitable for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
107852-56-2 |
|---|---|
Molekularformel |
C6H9CrO5 |
Molekulargewicht |
213.13 g/mol |
IUPAC-Name |
chromium(3+);(2R,3S,4R,5R)-5-hydroxy-1-oxohexane-2,3,4-triolate |
InChI |
InChI=1S/C6H9O5.Cr/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8H,1H3;/q-3;+3/t3-,4+,5+,6-;/m1./s1 |
InChI-Schlüssel |
MFRLHQATDYCCPA-OLALXQGDSA-N |
Isomerische SMILES |
C[C@H]([C@@H]([C@@H]([C@H](C=O)[O-])[O-])[O-])O.[Cr+3] |
Kanonische SMILES |
CC(C(C(C(C=O)[O-])[O-])[O-])O.[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


